2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with the molecular formula C12H8F3N5O3 . This compound is known for its unique structure, which includes a trifluoromethyl group and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents. For example:
2-amino-4,6-dihydroxypyrimidine: Lacks the trifluoromethyl and nitrophenyl groups, resulting in different chemical properties.
2-amino-3-[(E)-[(4-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one: Similar structure but with a different position of the nitro group, leading to variations in reactivity and biological activity.
The uniqueness of 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O3/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-3-1-2-4-8(7)20(22)23/h1-6H,(H2,16,18)/b17-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJANXVEKNYXAG-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.